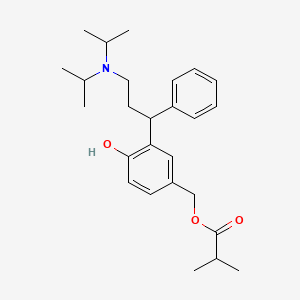
rac-5-Isopropylcarbonyloxymethyl Tolterodine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-5-Isopropylcarbonyloxymethyl Tolterodine: is a chemical compound with the molecular formula C26H37NO3 and a molecular weight of 411.58 g/mol . It is a derivative of tolterodine, a muscarinic receptor antagonist used primarily in the treatment of overactive bladder. This compound is used in various research applications, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-5-Isopropylcarbonyloxymethyl Tolterodine involves the esterification of tolterodine with isobutyric acid. The reaction typically requires the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC) , and a solvent like dichloromethane . The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure the purity and yield of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: rac-5-Isopropylcarbonyloxymethyl Tolterodine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using or to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives.
Aplicaciones Científicas De Investigación
rac-5-Isopropylcarbonyloxymethyl Tolterodine is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving muscarinic receptors and their role in cellular signaling.
Medicine: Investigated for its potential therapeutic effects in treating overactive bladder and other urinary disorders.
Mecanismo De Acción
The mechanism of action of rac-5-Isopropylcarbonyloxymethyl Tolterodine involves its interaction with muscarinic receptors. It acts as a competitive antagonist at these receptors, particularly the M2 and M3 subtypes . By inhibiting the action of acetylcholine, it reduces bladder contractions and decreases detrusor pressure, leading to an increase in bladder capacity and a reduction in urinary urgency and frequency .
Comparación Con Compuestos Similares
Tolterodine: The parent compound, also a muscarinic receptor antagonist used in the treatment of overactive bladder.
5-Hydroxymethyl Tolterodine: A major active metabolite of tolterodine with similar pharmacological activity.
Fesoterodine: Another muscarinic receptor antagonist used for similar therapeutic purposes.
Uniqueness: rac-5-Isopropylcarbonyloxymethyl Tolterodine is unique due to its specific esterification, which may confer different pharmacokinetic properties compared to its parent compound and other similar compounds. This modification can affect its absorption, distribution, metabolism, and excretion, potentially leading to differences in efficacy and safety profiles .
Propiedades
Fórmula molecular |
C26H37NO3 |
|---|---|
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
[3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3 |
Clave InChI |
UEMMFPSHISRHIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



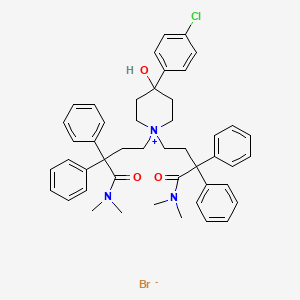

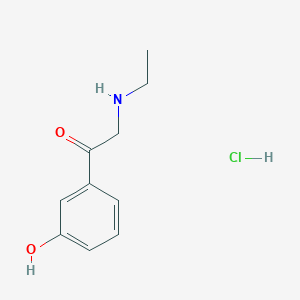

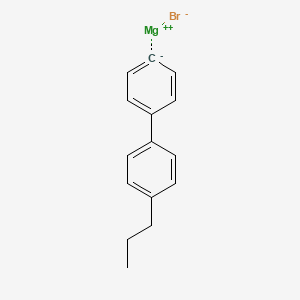
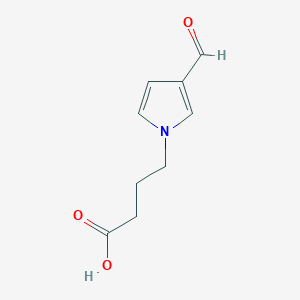
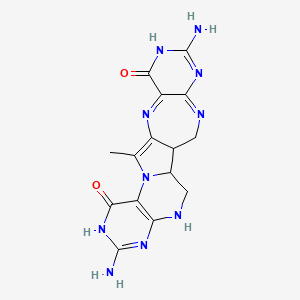

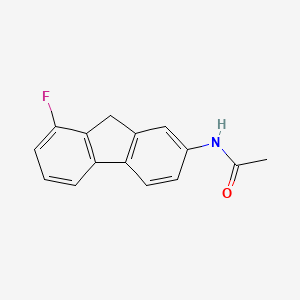
![1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime](/img/structure/B13424501.png)
![2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13424505.png)

![Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-](/img/structure/B13424513.png)
